Methylmagnesium bromide
Overview
Description
Methylmagnesium bromide is an organometallic compound with the chemical formula CH₃MgBr. It is a type of Grignard reagent, named after the French chemist François Auguste Victor Grignard, who discovered these compounds. This compound is widely used in organic chemistry for the formation of carbon-carbon bonds through nucleophilic addition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylmagnesium bromide is typically prepared by reacting methyl bromide (CH₃Br) with magnesium metal (Mg) in the presence of dry ether. The reaction is as follows: [ \text{CH}_3\text{Br} + \text{Mg} \rightarrow \text{CH}_3\text{MgBr} ] Dry ether is essential because the Grignard reagent is highly unstable in the presence of water and hydrolyzes easily .
Industrial Production Methods: In industrial settings, the preparation of this compound follows the same principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure the complete reaction of methyl bromide and magnesium .
Chemical Reactions Analysis
Types of Reactions: Methylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Hydrolysis: Reacts violently with water to produce methane (CH₄).
Common Reagents and Conditions:
Formaldehyde (HCHO): Reacts to form ethanol.
Water (H₂O): Produces methane and magnesium hydroxide.
Major Products:
Ethanol (CH₃CH₂OH): From reaction with formaldehyde.
Methane (CH₄): From hydrolysis.
Scientific Research Applications
Methylmagnesium bromide is extensively used in scientific research due to its versatility:
Chemistry: Used in the synthesis of alcohols, acids, and other organic compounds.
Biology: Employed in the modification of biomolecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers, fragrances, and other chemicals.
Mechanism of Action
The mechanism of action of methylmagnesium bromide involves nucleophilic addition to electrophilic carbon atoms. The methyl group (CH₃) in this compound acts as a nucleophile, attacking the electrophilic carbon in carbonyl compounds, leading to the formation of a new carbon-carbon bond. This reaction is facilitated by the polar nature of the carbon-magnesium bond .
Comparison with Similar Compounds
Methyllithium (CH₃Li): Another organometallic compound used in similar reactions.
Ethylmagnesium bromide (C₂H₅MgBr): Similar Grignard reagent with an ethyl group instead of a methyl group.
Comparison:
Reactivity: Methylmagnesium bromide is less reactive than methyllithium but more reactive than ethylmagnesium bromide.
Stability: this compound is more stable in ether compared to methyllithium.
Applications: While all three compounds are used in organic synthesis, this compound is preferred for reactions requiring moderate reactivity.
Properties
IUPAC Name |
magnesium;carbanide;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.BrH.Mg/h1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPHGHWWQRMDIA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BrMg | |
Record name | METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052496 | |
Record name | Methylmagnesium bromide | |
Source | EPA DSSTox | |
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Molecular Weight |
119.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl magnesium bromide in ethyl ether appears as a colorless cloudy solution in diethyl ether. Vapors heavier than air., Diethyl ether solution: Cloudy colorless liquid; [CAMEO] In 1.4m toluene/tetrahydrofuran solution: Orange liquid; [MSDSonline] | |
Record name | METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3949 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl magnesium bromide | |
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Solubility |
Soluble in ether and tetrahydrofuran; insoluble in hydrocarbons | |
Record name | METHYL MAGNESIUM BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1163 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
75-16-1 | |
Record name | METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3949 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl magnesium bromide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075161 | |
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Record name | Magnesium, bromomethyl- | |
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Record name | Methylmagnesium bromide | |
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Record name | Methylmagnesium bromide | |
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Record name | METHYL MAGNESIUM BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1163 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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